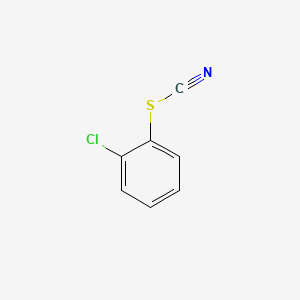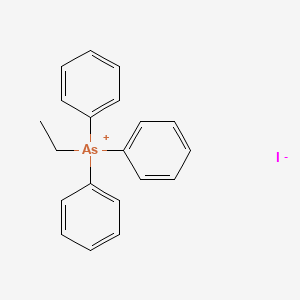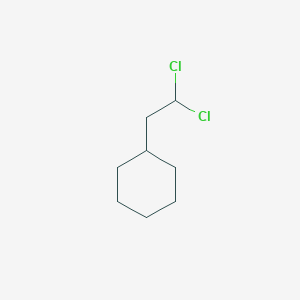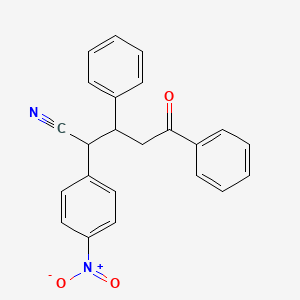
CID 78062215
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Acetyl-N2-formyl-5-methoxykynuramine is a metabolite of melatonin, a hormone primarily released by the pineal gland that regulates sleep-wake cycles. This compound is known for its potent antioxidant properties and plays a significant role in protecting cells from oxidative stress.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Acetyl-N2-formyl-5-methoxykynuramine typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxytryptamine.
Acetylation: The 5-methoxytryptamine undergoes acetylation to form N1-acetyl-5-methoxytryptamine.
Formylation: The N1-acetyl-5-methoxytryptamine is then formylated to produce N1-Acetyl-N2-formyl-5-methoxykynuramine.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N1-Acetyl-N2-formyl-5-methoxykynuramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized metabolites, while reduction could produce reduced forms of the compound.
Applications De Recherche Scientifique
N1-Acetyl-N2-formyl-5-methoxykynuramine has several scientific research applications:
Chemistry: It is studied for its antioxidant properties and potential as a protective agent against oxidative stress.
Biology: It is investigated for its role in cellular protection and its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory treatments.
Industry: Its antioxidant properties make it a candidate for use in preserving food and cosmetic products.
Mécanisme D'action
The mechanism by which N1-Acetyl-N2-formyl-5-methoxykynuramine exerts its effects involves its interaction with free radicals. It neutralizes free radicals, thereby preventing oxidative damage to cells. The molecular targets include various reactive oxygen species, and the pathways involved are those related to oxidative stress response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Melatonin: The parent compound from which N1-Acetyl-N2-formyl-5-methoxykynuramine is derived.
N1-Acetyl-5-methoxytryptamine: An intermediate in the synthesis of N1-Acetyl-N2-formyl-5-methoxykynuramine.
5-Methoxytryptamine: The starting material for the synthesis.
Uniqueness
N1-Acetyl-N2-formyl-5-methoxykynuramine is unique due to its dual functional groups (acetyl and formyl) and its potent antioxidant properties. Unlike melatonin, it has enhanced stability and a longer half-life, making it more effective in certain applications.
Propriétés
Formule moléculaire |
Cr3Ge |
|---|---|
Poids moléculaire |
228.62 g/mol |
InChI |
InChI=1S/3Cr.Ge |
Clé InChI |
FCQMPBZSNQEMRC-UHFFFAOYSA-N |
SMILES canonique |
[Cr].[Cr].[Cr].[Ge] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide](/img/structure/B14737569.png)

![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)




![5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B14737603.png)





